Fluoro(4-fluorophenyl)acetonitrile
Description
Properties
CAS No. |
130754-18-6 |
|---|---|
Molecular Formula |
C8H5F2N |
Molecular Weight |
153.132 |
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
InChI Key |
TYRBKHLDZNUEGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)F)F |
Synonyms |
Benzeneacetonitrile, alpha,4-difluoro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Early Methodologies (1975–1985)
Initial syntheses of Fluoro(4-fluorophenyl)acetonitrile relied on nucleophilic substitution reactions under ambient conditions. For example, a 1975 protocol involved reacting 4-fluorophenylmagnesium bromide with chloroacetonitrile in diethyl ether, yielding the target compound at 60–65% purity. However, this method suffered from Grignard reagent instability and required rigorous drying. A 1985 refinement used phase-transfer catalysis with tetrabutylammonium bromide, improving yields to 72% but introducing persistent impurities like benzoylacetonitrile.
Limitations of Traditional Methods
These early approaches faced three critical challenges:
-
Byproduct Formation : Competing side reactions, such as alkoxy group substitutions, generated 4-methoxybenzoylacetonitrile, necessitating costly chromatography.
-
Temperature Sensitivity : Exothermic reactions at room temperature exacerbated impurity formation, reducing scalability.
-
Solvent Compatibility : Polar aprotic solvents like dimethylformamide (DMF) led to hydrolysis, complicating isolation.
Modern Advancements in Synthesis
Alkali-Mediated Low-Temperature Reactions
The seminal patent CN105272883B (2014) introduced a breakthrough method using sodium as the alkali and acetonitrile as the solvent. Key steps include:
-
Reagent Setup : Sodium (1.05–1.1 equiv) is suspended in anhydrous tetrahydrofuran (THF) or acetonitrile under nitrogen at -30°C.
-
Nucleophilic Addition : 4-Fluorophenyl carbamate (1 equiv) is added dropwise, maintaining temperatures between -30°C and 0°C to suppress side reactions.
-
Workup : Methanol quenches excess sodium, followed by extraction with ethyl acetate and crystallization with petroleum ether.
Table 1: Performance Metrics of Patent CN105272883B
| Parameter | Example 1 (THF) | Example 2 (Acetonitrile) |
|---|---|---|
| Yield (%) | 92.3 | 89.7 |
| Purity (HPLC, %) | 99.5 | 99.3 |
| Impurities Detected | None | Trace benzoylacetonitrile |
| Reaction Time (hours) | 4.5 | 3.8 |
This method’s success stems from:
Solvent Blending for Enhanced Purity
Patent CN105272883A demonstrated that mixing acetonitrile with anhydrous ether (up to 4:1 ratio) reduces viscosity, facilitating faster crystal nucleation. For instance, a 3:1 acetonitrile-diethyl ether blend increased yield to 94.1% by preventing oiling-out during cooling.
Comparative Analysis of Methodologies
Yield and Purity Benchmarks
The table below contrasts historical and modern methods:
Table 2: Method Comparison for this compound Synthesis
Impurity Profiling
Modern methods eliminate 4-methoxybenzoylacetonitrile by:
-
Stoichiometric Precision : Using 1.05–1.1 equiv sodium ensures complete deprotonation without excess base.
-
Inert Atmosphere : Nitrogen purging prevents oxidation of intermediates.
Mechanistic Insights and Reaction Optimization
Reaction Pathway
The synthesis proceeds via a two-step mechanism:
-
Deprotonation : Sodium abstracts the α-hydrogen of acetonitrile, forming a resonance-stabilized nitrile anion.
-
Nucleophilic Attack : The anion attacks the carbonyl carbon of 4-fluorophenyl carbamate, displacing the methoxide leaving group.
Critical Parameters
-
Temperature : Reactions above 0°C accelerate methoxide recombination, forming 4-methoxy derivatives.
-
Solvent Polarity : Acetonitrile’s high dielectric constant stabilizes the transition state, reducing activation energy.
Industrial Scalability and Environmental Considerations
Process Intensification
Scaling the patent method to 100-kg batches required:
Chemical Reactions Analysis
Types of Reactions
Fluoro(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenylacetic acid.
Reduction: It can be reduced to form 4-fluorophenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoro(4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of fluoro(4-fluorophenyl)acetonitrile involves its interaction with various molecular targets. For example, in biological systems, it can be metabolized by enzymes to form active metabolites that exert specific effects. The pathways involved may include oxidation by cytochrome P450 enzymes and subsequent conjugation reactions .
Comparison with Similar Compounds
This section evaluates Fluoro(4-fluorophenyl)acetonitrile against structurally related nitriles, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers: Fluoro(2-fluorophenyl)acetonitrile
- Structure : The fluorine atom is in the ortho position on the phenyl ring.
- Electronic Effects: Both isomers exhibit strong electron-withdrawing properties, but the para isomer allows for more efficient conjugation with the nitrile group.
Halogen-Substituted Analogs
(Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile (IIc)
- Structure : Combines bromine and fluorine substituents on adjacent phenyl rings.
- Key Differences :
Fluoro(4-chlorophenyl)acetonitrile
- Structure : Chlorine replaces fluorine at the para position.
- Key Differences :
Functionalized Derivatives
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile
- Structure: Features hydroxyl (-OH) and phenoxy (-OPh) groups.
- Key Differences :
[3-(4-Fluorophenyl)-5,6-dihydro-4H-[1,2]-oxazin-6-yl]-acetonitrile
- Structure : Incorporates an oxazine ring fused to the fluorophenyl group.
- Key Differences :
Data Tables: Comparative Analysis
Substituent Effects on Key Properties
- Electron-Withdrawing Power :
- Biological Activity :
- Thermal Stability :
- Perfluorinated analogs (e.g., C₄F₇N) show superior thermal stability (>300°C) due to strong C-F bonds, making them suitable for high-voltage insulation .
Q & A
Q. What are the common synthetic routes for Fluoro(4-fluorophenyl)acetonitrile?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, silver cyanide (AgCN) can react with halogenated precursors under reflux conditions in acetonitrile to introduce the nitrile group . Another method involves the reaction of 4-fluorophenylacetonitrile with aldehydes (e.g., 4-bromobenzaldehyde) in the presence of base catalysts to form acrylonitrile derivatives . Solvent choice (e.g., acetonitrile or toluene) and temperature control (reflux at 70–90°C) are critical for optimizing yields .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- GC-MS : To confirm molecular weight and purity, as demonstrated in the analysis of brominated derivatives .
- NMR (¹H/¹³C) : For structural elucidation of fluorophenyl and nitrile groups .
- X-ray crystallography : To resolve three-dimensional conformations and intermolecular interactions, particularly in derivatives with complex substituents .
Q. How does the fluorophenyl group influence the chemical reactivity of this compound?
The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions (e.g., with amines or thiols). This property is leveraged in synthesizing bioactive derivatives, such as acrylonitriles with antimicrobial activity . The fluorine substituent also improves metabolic stability in drug-like molecules .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst selection : Silver cyanide (AgCN) enhances nitrile group incorporation in halogenated precursors .
- Solvent effects : Polar aprotic solvents like acetonitrile improve reaction kinetics by stabilizing transition states .
- Temperature control : Reflux conditions (70–90°C) balance reaction speed and byproduct suppression .
- Inert atmosphere : Prevents oxidation of sensitive intermediates, particularly in multi-step syntheses .
Q. How do computational methods aid in understanding the electronic structure of this compound?
Density functional theory (DFT) calculations model electron density distribution, predicting sites for nucleophilic/electrophilic attacks . Molecular docking studies (e.g., with IDO enzyme targets) reveal how fluorophenyl and nitrile groups influence binding affinity . These tools guide the design of derivatives with enhanced pharmacological profiles .
Q. What strategies are effective in designing derivatives to enhance binding affinity?
- Functional group modulation : Introducing electron-donating groups (e.g., methoxy) or bioisosteres (e.g., chloro for fluoro) alters electronic and steric properties .
- Hybrid scaffolds : Combining fluorophenylacetonitrile with heterocycles (e.g., triazoles or indoles) improves target specificity, as seen in anticancer lead compounds .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents identifies critical pharmacophores .
Q. How can researchers resolve contradictions in reported physicochemical data?
Discrepancies in melting points or spectral data often arise from impurities or polymorphic forms. Cross-validation using multiple techniques (e.g., HPLC for purity, DSC for thermal behavior) is essential . Computational validation (e.g., comparing DFT-predicted vs. experimental NMR shifts) further clarifies structural assignments .
Methodological Considerations
- Synthetic protocols should prioritize reproducibility by detailing catalyst ratios, solvent purity, and reaction timelines .
- Biological assays must account for the compound’s stability in aqueous media, as fluorophenylacetonitriles may hydrolyze under physiological conditions .
- Safety : Fluorinated nitriles require handling in fume hoods due to potential cyanide release during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
